molecular formula C7H9BrOS B1528366 4-Bromo-2-(ethoxymethyl)thiophene CAS No. 1065184-23-7

4-Bromo-2-(ethoxymethyl)thiophene

Cat. No. B1528366
CAS RN: 1065184-23-7
M. Wt: 221.12 g/mol
InChI Key: YUWSQIHDUSSKRN-UHFFFAOYSA-N
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Description

4-Bromo-2-(ethoxymethyl)thiophene is a chemical compound with the molecular formula C7H9BrOS . It is related to 2-Bromothiophene, which is a colorless liquid used as a precursor to several drugs .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(ethoxymethyl)thiophene consists of a thiophene ring with a bromine atom and an ethoxymethyl group attached . The InChI code for this compound is 1S/C7H9BrOS/c1-2-9-4-7-3-6(8)5-10-7/h3,5H,2,4H2,1H3 .


Physical And Chemical Properties Analysis

4-Bromo-2-(ethoxymethyl)thiophene has a molecular weight of 221.12 .

Scientific Research Applications

Polymer Synthesis and Modification

One significant application of 4-Bromo-2-(ethoxymethyl)thiophene derivatives is in the field of polymer chemistry. The compound has been utilized in the preparation of polymeric organosilicon systems, such as poly[(ethoxysilylene)phenylenes]. These polymers exhibit interesting thermal properties and can undergo various reactions, including transformation of Si−OEt bonds into Si−Cl bonds, which can then react with a variety of nucleophiles to afford substitution products. This versatility suggests potential applications in materials science, particularly in the development of polymers with specific thermal and chemical resistance properties (Ohshita et al., 1997).

Molecular Electronics

In the realm of molecular electronics, simple and accessible aryl bromides, including derivatives of 4-Bromo-2-(ethoxymethyl)thiophene, serve as valuable building blocks. They have been used as precursors for thiol end-capped molecular wires, contributing to efficient synthetic transformations and the development of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These materials are pivotal in constructing molecular electronic devices, indicating the compound's role in advancing nanoelectronic technologies (Stuhr-Hansen et al., 2005).

Optical and Photophysical Properties

The compound also finds application in modifying the optical and photophysical properties of materials, such as poly(thiophene)s. Through postfunctionalization approaches, derivatives of 4-Bromo-2-(ethoxymethyl)thiophene have been used to tune the optical properties and enhance solid-state emission of these polymers. The modifications can significantly influence the fluorescence yield and offer insights into the electronic and steric effects of various functional groups on polymer properties, which is crucial for developing advanced optoelectronic devices (Li et al., 2002).

Electrochemical Applications

Another application involves the electrochemical synthesis of functionalized thiophenes, where derivatives of 4-Bromo-2-(ethoxymethyl)thiophene have been polymerized to create materials with unique electrochemical and optical properties. Such polymers exhibit lower oxidation potentials and have potential applications in electrochromic devices, highlighting the role of these compounds in developing new materials for energy storage and conversion technologies (Cihaner & Önal, 2007).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiophene-based analogs, including 4-Bromo-2-(ethoxymethyl)thiophene, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on further functionalization of this compound for various applications.

properties

IUPAC Name

4-bromo-2-(ethoxymethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrOS/c1-2-9-4-7-3-6(8)5-10-7/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWSQIHDUSSKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(ethoxymethyl)thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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